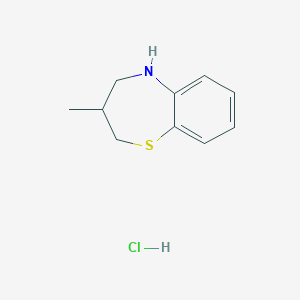

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a chemical compound with the molecular formula C10H14ClNS and a molecular weight of 215.74 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which, like arylhydrazines in the Fischer reaction, give new condensed indole systems .Molecular Structure Analysis

The molecular structure of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is represented by the formula C10H14ClNS .Chemical Reactions Analysis

The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . The target benzoazepine is formed through the intermediate five-membered azacycle A followed by rearrangement leading to carbocatione B .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride include a molecular weight of 215.74 . Further details about its physical and chemical properties are not available in the search results.Scientific Research Applications

- Calcium Channel Modulation : 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride is a benzothiazepine derivative that interacts with calcium channels. Researchers have explored its effects on cardiac muscle cells and vascular smooth muscle. It may modulate calcium influx, impacting cardiac contractility and blood pressure regulation .

- Anticonvulsant Properties : Some studies suggest that this compound exhibits anticonvulsant activity. Researchers investigate its potential as a treatment for epilepsy and other neurological disorders .

- RyR1 Channel Binding : 3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride binds to the RyR1 channel and enhances the binding affinity of Calstabin-1. By preventing the depletion of Calstabin-1 from the RyR1 complex, it may slow muscle fatigue and reduce muscle damage during exercise .

- Ring Expansion Reactions : Researchers have used this compound in the synthesis of other molecules. For example, it can be prepared via reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These derivatives can lead to new condensed indole systems .

Cardiovascular Research

Neuropharmacology

Muscle Physiology

Chemical Synthesis

Pharmaceutical Testing

properties

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS.ClH/c1-8-6-11-9-4-2-3-5-10(9)12-7-8;/h2-5,8,11H,6-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKRWJGDWHEIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2SC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2565500.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2565504.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-(4-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2565505.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2565514.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2565515.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)